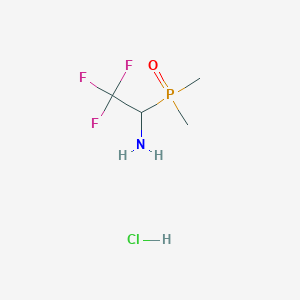

1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of fluorinated compounds and phosphorus-containing compounds involves several steps, including nucleophilic substitution reactions, catalytic reductions, and coupling reactions. For instance, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods could potentially be adapted for the synthesis of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of related compounds have been investigated using various spectroscopic methods and X-ray crystallography. For example, the molecular structures of dimethyltrifluorophosphorane and trimethyldifluorophosphorane were analyzed, revealing a trigonal bipyramidal framework . These findings provide insights into the possible geometry and electronic structure of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride."

Chemical Reactions Analysis

The reactivity of fluorinated and phosphorus-containing compounds can be quite diverse. For instance, spontaneous trifluoroacetylation was observed in a pyrrole derivative , and 1,1-bis(dimethylamino)-2,2,2-trifluoroethane was used as a synthetic building block for condensation reactions . These studies suggest that "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" may also participate in various chemical reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated polyimides and related compounds have been extensively studied. These materials often exhibit low moisture absorption, low dielectric constants, and excellent thermal stability . The synthesis of 1,2-bis(dimethylphosphino)ethane and related compounds has been reported, with moderate sensitivity to air . These properties are relevant when considering the potential applications of "1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride" in various fields, such as electronics or materials science.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist Development

An orally active, water-soluble neurokinin-1 receptor antagonist, suitable for both intravenous and oral clinical administration, was developed, demonstrating high affinity and effectiveness in pre-clinical tests relevant to emesis and depression. This compound's solubility and efficacy in water highlight its potential for clinical use (Harrison et al., 2001).

Advanced Material Synthesis

Research into color lightness and highly organosoluble fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar units has shown significant advancements. The development of new monomers and the synthesis of polymers with excellent solubility and thermal properties underscore the potential for creating advanced materials with specific applications in electronics and coatings (Liaw et al., 2006).

Synthetic Methodologies

Significant strides have been made in synthetic chemistry, such as the direct synthesis of hydroxamates from carboxylic acids using novel thiouronium salts, showcasing efficient methodologies for producing Weinreb amides and N-methoxy or N-benzoxyamides. These advancements indicate the importance of innovative synthetic routes in pharmaceutical and organic chemistry (Bailén et al., 2001).

Enantiomeric Separation

The separation of enantiomers on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase, particularly for compounds with complex structures, highlights the precision achievable in modern chromatographic techniques. This research contributes to our understanding of chiral discrimination and the development of more efficient separation processes (Bereznitski et al., 2002).

Phosphorus-Containing Compounds Synthesis

The synthesis of dimethylphosphinyl-substituted α-amino(aryl)methylphosphonic acids and their esters, exploring compounds with different phosphorus-containing groups, illustrates the diversity in chemical synthesis and the exploration of compounds with potential biological activity (Zagraniarsky et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXQIGHAQNKQQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF3NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2529635.png)

![(2-Methoxypyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2529639.png)

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

![N-(2-methoxyethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2529647.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)